Diethyl (2-oxopropyl)phosphonate

Catalog No.
S702495
CAS No.
1067-71-6
M.F
C7H15O4P
M. Wt
194.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxopropyl)phosphonate

CAS Number

1067-71-6

Product Name

Diethyl (2-oxopropyl)phosphonate

IUPAC Name

1-diethoxyphosphorylpropan-2-one

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

InChI

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3

InChI Key

RSAFKRSMGOSHRK-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)C)OCC

Synonyms

Diethyl Ester P-(2-Oxopropyl)-phosphonic Acid; Diethyl Ester Acetonyl-phosphonic Acid; 1-Diethoxyphosphinyl-2-propanone; 2-Oxopropylphosphonic Acid Diethyl Ester; Diethyl (2-Oxopropyl)phosphonate; Diethyl (Acetylmethyl)phosphonate; Diethyl 2-Oxopropa

Canonical SMILES

CCOP(=O)(CC(=O)C)OCC

Diethyl (2-oxopropyl)phosphonate is a chemical compound with the formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol. It is classified as an organophosphorus compound and is characterized by its phosphonate group, which is known for its reactivity and versatility in organic synthesis. The compound appears as a pale-yellow liquid and is highly soluble in various organic solvents, making it suitable for a range of chemical applications .

DEP itself does not have a known biological mechanism of action. However, the compounds synthesized from DEP, such as β-ketoesters and β-hydroxyphosphonates, can have various biological activities depending on their structure [].

DEP is a flammable liquid and can irritate the skin and eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Data:

  • Flammability: Flash point 90 °C (194 °F) [].

Organic Synthesis:

  • Building Block for Complex Molecules: DEAP serves as a valuable building block for synthesizing various complex molecules, including pharmaceuticals, pesticides, and natural products. Its reactive phosphorus center allows for diverse transformations, making it a crucial intermediate in organic synthesis [].
  • Phosphorylation Reactions: DEAP can be used as a phosphorylating agent, introducing a phosphate group to various organic molecules. This modification plays a vital role in studying biological processes and developing new drugs [].

Medicinal Chemistry:

  • Developing Enzyme Inhibitors: DEAP's ability to mimic the natural substrate of certain enzymes makes it valuable for developing enzyme inhibitors. These inhibitors can be crucial tools for studying enzyme function and developing new therapies for various diseases [].
  • Antimicrobial Activity Studies: Research suggests DEAP possesses some antimicrobial activity. Although not yet utilized in clinical settings, it holds potential for further exploration in developing new antimicrobial agents [].

Materials Science:

  • Flame Retardants: DEAP has been investigated as a potential flame retardant, demonstrating flame-retardant properties in certain polymer composites []. However, further research is needed to assess its effectiveness and safety for practical applications.
  • Synthesis of Precursors for Polymers: DEAP can be used as a precursor for synthesizing various polymers with unique properties. These polymers have potential applications in diverse fields, such as drug delivery and electronics [].
, notably:

  • Biginelli Reaction: This three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. Diethyl (2-oxopropyl)phosphonate serves as a β-ketoester in this reaction, demonstrating its utility in synthesizing complex heterocycles .
  • Formation of Lanthanide Complexes: The compound can coordinate with lanthanide ions, forming complexes that are characterized by elemental analysis and infrared spectroscopy. These complexes have potential applications in materials chemistry .

Diethyl (2-oxopropyl)phosphonate can be synthesized through several methods:

  • Condensation Reactions: Typically involves the reaction of diethyl phosphite with an appropriate ketone or aldehyde under acidic or basic conditions.
  • Phosphorylation of Ketones: The compound can also be synthesized by phosphorylating 2-oxopropyl derivatives using phosphorus oxychloride or similar reagents .
  • Organic Synthesis Procedures: Detailed procedures can be found in organic synthesis literature, where variations of the above methods are applied to achieve desired yields and purities .

Diethyl (2-oxopropyl)phosphonate finds applications in various fields:

  • Synthetic Chemistry: It is widely used as a building block in organic synthesis, particularly for the creation of complex molecules in medicinal chemistry.
  • Coordination Chemistry: The ability to form complexes with metal ions makes it useful in materials science and catalysis.
  • Pharmaceutical Development: Its derivatives may serve as precursors for biologically active compounds .

Research on diethyl (2-oxopropyl)phosphonate's interactions primarily focuses on its reactivity with metal ions and its role in coordination chemistry. Studies have shown that it can effectively bind with lanthanide ions, leading to the formation of stable complexes that exhibit unique optical properties. These interactions are crucial for developing new materials and understanding the behavior of organophosphorus compounds in various environments .

Several compounds share structural features with diethyl (2-oxopropyl)phosphonate, including:

Compound NameStructureUnique Features
Diethyl methylphosphonateC₇H₁₅O₄PUsed as a pesticide; similar reactivity
Diethyl phosphonateC₄H₁₁O₄PMore straightforward structure; less steric hindrance
Diethyl (2-oxo-2-phenylethyl)phosphonateC₁₁H₁₅O₄PContains phenyl group; different electronic properties

Diethyl (2-oxopropyl)phosphonate stands out due to its specific oxo group configuration and its ability to participate in unique synthetic pathways like the Biginelli reaction, setting it apart from other similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1067-71-6

Wikipedia

Diethyl (2-oxopropyl)phosphonate

Dates

Modify: 2023-08-15

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